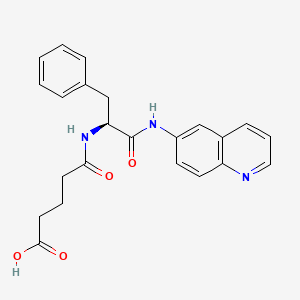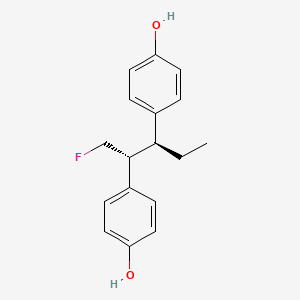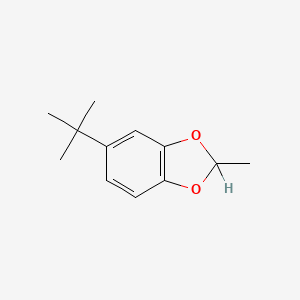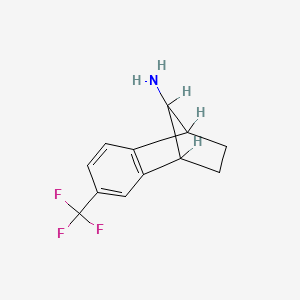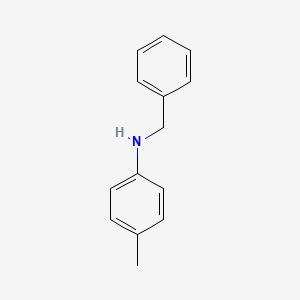
N-Benzyl-4-toluidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various catalytic and chemical processes that highlight the complexity and versatility of aromatic compound synthesis. For example, a palladium-catalyzed cross-dehydrogenative coupling reaction of pyridine N-oxides with toluenes under mild conditions can produce 2-benzylpyridines, illustrating a method that might be adaptable for synthesizing N-Benzyl-4-toluidine or related structures (Kianmehr et al., 2015).
Molecular Structure Analysis
Investigations into the molecular structure of benzylated compounds and their adducts with other molecules provide insights into the spatial arrangement and electronic interactions within these molecules. For instance, the structural characterization of bis(pentafluorophenyl)zinc with toluene derivatives shows how molecular structure influences chemical reactivity and supramolecular architecture (Martín et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to this compound, such as benzylation and oxidation reactions, reveal the reactivity and potential functionalization pathways for such molecules. For example, the selective electrooxidation of toluene derivatives highlights the controlled transformation of methyl groups to carboxylate, a reaction of potential relevance to modifying the chemical properties of this compound derivatives (Michman & Weiss, 1990).
Physical Properties Analysis
Understanding the physical properties of benzylated aromatic compounds, including their phase behaviors and interaction with solvents, is crucial for applications in materials science and organic synthesis. Research on solid and liquid equilibria in systems containing toluene derivatives provides valuable data on the solubility, melting points, and compound formation critical for the practical use of these chemicals (Domańska & Letcher, 2000).
Chemical Properties Analysis
The chemical properties of compounds like this compound can be elucidated through studies on their oxidation, hydrogenation, and interaction with other chemical species. Kinetic studies, for example, provide insights into the reaction mechanisms and efficiency of catalytic processes involving similar aromatic amines (Hwang et al., 2016).
Aplicaciones Científicas De Investigación
1. Semiconductor Materials
N-Benzyl-4-toluidine, through its derivatives, has been used in the field of organic semiconductor materials. A study demonstrated the synthesis of a new organic compound derived from p-toluidine, which was utilized to fabricate nano-size crystalline thin films. These films showed potential for optoelectronic applications due to their semiconducting properties (Al‐Hossainy & Zoromba, 2018).
2. Chemical Synthesis and Reactions
Research has explored the use of this compound in various chemical reactions and syntheses. For example, one study investigated the fragmentation of N-benzyl-(alkylpyridinium) ions, revealing insights into the reactivity of these compounds (Kuck et al., 2011). Another study focused on the palladium-catalyzed regioselective benzylation-annulation of pyridine N-oxides with toluene derivatives, a process significant in medicinal chemistry applications (Kianmehr et al., 2015).
3. Organic Chemistry and Catalysis
In organic chemistry, this compound and its derivatives have been utilized in various catalytic processes. Studies have shown their effectiveness in reactions like oxidative esterification of alcohols with toluene derivatives (Liu et al., 2013) and benzylic bromination processes (Podgoršek et al., 2006).
4. Material Science and Nanotechnology
The compound has found applications in material science and nanotechnology. For instance, its derivatives have been used in the synthesis of novel materials with potential applications in various industrial processes (Gao et al., 2014).
5. Environmental and Analytical Chemistry
In environmental and analytical chemistry, studies have included this compound derivatives for detecting carcinogenic aromatic amines in environmental samples (Riedel et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVOWRWHMCBERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202376 | |
| Record name | N-Benzyl-4-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5405-15-2 | |
| Record name | N-Benzyl-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-4-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5405-15-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-4-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYL-4-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1UCI3S8J8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient synthetic route for producing N-benzyl-4-methylaniline?
A1: Research suggests that a one-pot catalytic synthesis utilizing Raney-Nickel as a catalyst offers high yield and selectivity for N-benzyl-4-methylaniline. This method involves reacting p-nitrotoluene and benzoic aldehyde under specific conditions, including a hydrogen pressure of 1.0 MPa and a temperature of 353 K. [] This approach streamlines the synthesis process and eliminates the need for isolating intermediate compounds, making it potentially advantageous for industrial production.
Q2: What are the primary metabolic pathways of N-benzyl-4-methylaniline in mammals?
A2: Studies using hamster and rabbit liver microsomes indicate that N-benzyl-4-methylaniline is metabolized to N-benzyl-4-hydroxymethylaniline. [] This biotransformation suggests that the methyl group on the aromatic ring is susceptible to oxidation by hepatic enzymes. Further research is needed to fully elucidate the metabolic fate of this compound and its potential metabolites.
Q3: Does the pKa of the nitrogen substituent in N-benzylamine derivatives influence their metabolism by microsomal enzymes?
A3: Interestingly, research indicates that the pKa of the nitrogen substituent does not significantly influence the microsomal formation of amides from N-benzylamine derivatives. This was observed in the metabolism of N-benzylpyrrolidine, N-benzylcarbazole, and N-acetyl-N-benzyl-4-methylaniline. [] This finding suggests that other factors, such as steric hindrance or electronic properties of the entire molecule, might play a more significant role in determining the metabolic fate of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

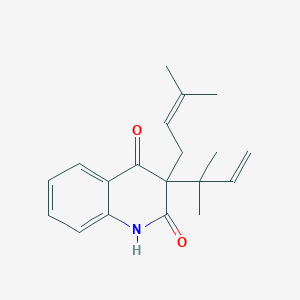
![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)
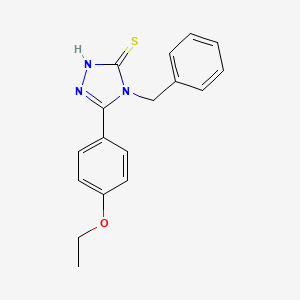

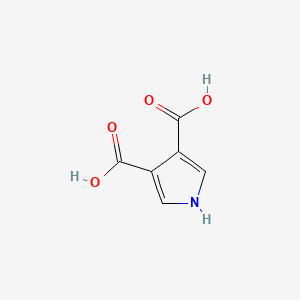
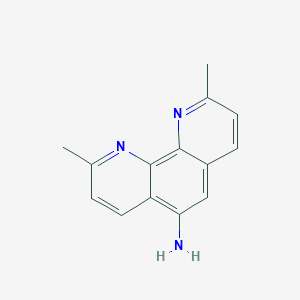
![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)


